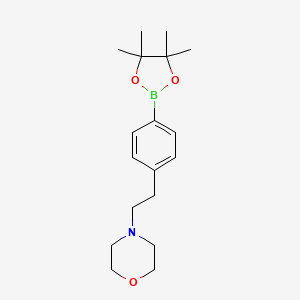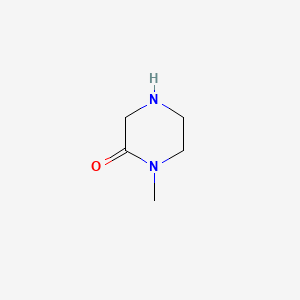
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives can involve the reaction of various starting materials, such as o-formylphenylboronic acid, with morpholine to form benzoxaborole derivatives, as seen in the first paper . Although the exact synthesis of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine is not described, the methodologies used in these papers could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which can be further modified with various substituents. The solid-state structure of a related compound, 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, exhibits a typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment . This information suggests that the compound of interest may also form similar dimeric structures due to the presence of the morpholine moiety and a boron-containing group.
Chemical Reactions Analysis
The papers provided do not directly address the chemical reactions of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine. However, morpholine derivatives are known to be versatile in chemical reactions, such as the formation of phosphoinositide 3-kinase inhibitors . This indicates that the compound may also participate in various chemical reactions, potentially as an inhibitor or in the formation of complexes with metals, as seen with the tellurated derivative of morpholine .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not explicitly discussed in the provided papers. However, the properties of morpholine derivatives can be inferred to some extent. For example, the tellurated derivative of morpholine exhibits specific NMR characteristics and forms complexes with platinum and ruthenium . These findings suggest that 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine may also show distinct NMR signals and could potentially form complexes with metals, influencing its physical and chemical properties.
Aplicaciones Científicas De Investigación
Morpholine Derivatives in Chemical and Pharmacological Research
- Morpholine and its derivatives have been explored extensively for their diverse pharmacological activities. These compounds, including those with a morpholine ring, are developed for various pharmacological applications due to their broad spectrum of activities. The chemical design and synthesis of morpholine derivatives have led to compounds with significant interest in biochemistry and pharmacology, indicating a potential area of application for compounds with similar structures, such as 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine (M. Asif & M. Imran, 2019).
Boron-Containing Compounds in Organic Electronics
- Boron-doped materials, particularly those involving boron-containing organic compounds, have emerged as promising materials for organic electronics. The structural design and synthesis of such materials have been central to developments in organic light-emitting diodes (OLEDs) and other optoelectronic devices. This suggests potential research applications for boron-containing compounds in the development of new organic semiconductor materials (B. Squeo & M. Pasini, 2020).
Toxicity and Environmental Impact Studies
- The environmental impact and toxicity of compounds, including those related to phenoxy herbicides and other chemically active agents, have been the subject of extensive research. Studies focusing on the sorption, degradation, and ecological effects of these compounds provide valuable insights into the environmental considerations that may be relevant for the handling and application of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine (D. Werner, J. Garratt, & G. Pigott, 2012).
Potential for Antioxidant and Anticancer Research
- The exploration of natural compounds for their antioxidant and anticancer properties has highlighted the importance of structural diversity in bioactive molecules. Studies on various natural compounds, including polyphenols and flavonoids, underline the potential of chemically diverse compounds in biomedical research, suggesting avenues for the investigation of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine in similar contexts (I. Munteanu & C. Apetrei, 2021).
Mecanismo De Acción
Target of Action
Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst. The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound. This reaction is widely used in organic synthesis to form carbon-carbon bonds, which are fundamental in many biochemical pathways and processes .
Pharmacokinetics
The compound is a solid at room temperature and is stable under normal conditions . These characteristics may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, depending on the halide or pseudo-halide used in the reaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound is stable at room temperature and should be stored in an inert gas . It should also avoid contact with strong oxidizing agents and acids to prevent hazardous reactions . The compound’s reactivity in the Suzuki–Miyaura cross-coupling reaction can also be influenced by the choice of catalyst and reaction conditions .
Propiedades
IUPAC Name |
4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)16-7-5-15(6-8-16)9-10-20-11-13-21-14-12-20/h5-8H,9-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGUDBLEQZQAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403317 | |
| Record name | 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
364794-81-0 | |
| Record name | 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B1308621.png)





![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)



